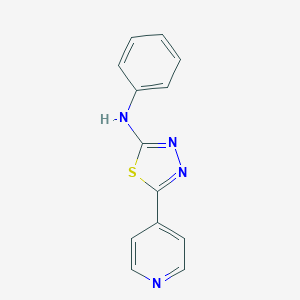
Silane,trimethyl(propoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a propoxymethyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Silane,trimethyl(propoxymethyl)- can be synthesized through the hydrosilylation of allyl ethers with trimethylsilane in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and requires the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl ether.
Industrial Production Methods
In industrial settings, the production of silane, trimethyl(propoxymethyl)- involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity . The reaction conditions are carefully controlled to optimize the efficiency of the hydrosilylation process, and the product is purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
Silane,trimethyl(propoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The propoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the propoxymethyl group.
科学研究应用
Silane,trimethyl(propoxymethyl)- has a wide range of applications in scientific research, including:
作用机制
The mechanism by which silane, trimethyl(propoxymethyl)- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom in the compound is highly reactive and can form stable bonds with oxygen, which is a key factor in its use as a coupling agent and in surface modification . The electron-donating properties of the silicon-carbon bond also play a role in stabilizing reaction intermediates and facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the propoxymethyl group.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH, which is a liquid at room temperature and used as a reducing agent.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups attached to a central silicon atom, known for its use as a radical reducing agent.
Uniqueness
Silane,trimethyl(propoxymethyl)- is unique due to the presence of the propoxymethyl group, which imparts specific reactivity and properties that are not observed in other similar compounds.
属性
CAS 编号 |
17348-62-8 |
|---|---|
分子式 |
C7H18OSi |
分子量 |
146.3 g/mol |
IUPAC 名称 |
trimethyl(propoxymethyl)silane |
InChI |
InChI=1S/C7H18OSi/c1-5-6-8-7-9(2,3)4/h5-7H2,1-4H3 |
InChI 键 |
WHTIQDBNUSKVMR-UHFFFAOYSA-N |
SMILES |
CCCOC[Si](C)(C)C |
规范 SMILES |
CCCOC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)




